molecular formula C11H18N2O B11901609 2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 62582-93-8

2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No.: B11901609
CAS No.: 62582-93-8
M. Wt: 194.27 g/mol
InChI Key: RDLLGDJKMUXLOJ-UHFFFAOYSA-N
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Description

2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a chemical compound based on the 2,3-dihydroquinazolin-4(1H)-one scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. This scaffold is under investigation for its potent and broad-spectrum cytotoxic properties against a panel of human cancer cell lines, including colon (HT29), breast (MCF-7), glioblastoma (U87 and SJ-G2), ovarian (A2780), and lung (H460) cancers . The primary research value of this chemotype lies in its mechanism of action as a tubulin polymerization inhibitor. Molecular docking and dynamics simulations suggest that analogous compounds bind conserved interactions within the colchicine binding pocket of tubulin . Inhibition of tubulin polymerization disrupts microtubule formation, which is critical for cellular mitosis, leading to cell cycle arrest at the G2/M phase and ultimately inhibiting the proliferation of cancer cells . Compounds with this mechanism are of significant interest for the development of novel anticancer agents, particularly in the search for chemotypes that may overcome resistance to existing therapies . This product is intended for research purposes only, specifically for in vitro studies in chemical biology and drug discovery programs focused on oncology. It is strictly For Research Use Only. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

62582-93-8

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-propyl-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one

InChI

InChI=1S/C11H18N2O/c1-2-5-10-12-9-7-4-3-6-8(9)11(14)13-10/h10,12H,2-7H2,1H3,(H,13,14)

InChI Key

RDLLGDJKMUXLOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1NC2=C(CCCC2)C(=O)N1

Origin of Product

United States

Preparation Methods

Three-Component Biginelli-Type Synthesis

A prominent route for synthesizing hexahydroquinazolinones involves adapting the Biginelli reaction. A 2017 study demonstrated the synthesis of 4-aryl-1,3,4,6,7,8-hexahydroquinazolin-2,5(1H,6H)-diones via a three-component reaction of an aromatic aldehyde, 1,3-cyclohexanedione, and urea using K3_3AlF6_6 (Al2_2O3_3/KF) as a catalyst. While this method focuses on aryl-substituted derivatives, substituting the aromatic aldehyde with propionaldehyde could theoretically yield the 2-propyl variant.

Reaction Conditions and Yields

ComponentRoleOptimal ConditionsYield (%)
PropionaldehydeAldehyde componentAcetonitrile, reflux85–90*
1,3-CyclohexanedioneCyclic diketoneCatalyst: K3_3AlF6_6
UreaNitrogen sourceSolvent-free, 80°C78–82*
*Theoretical yields based on analogous reactions.

The catalyst’s reusability (up to four cycles without significant loss in activity) and short reaction times (20–40 minutes) make this method industrially viable.

Iodine-Catalyzed Cyclization in Ionic Liquids

Combinatorial Synthesis of Quinazolinones

A 2010 protocol described the synthesis of 2,2-disubstituted quinazolin-4(1H)-ones via iodine-catalyzed reactions between 2-aminobenzamides and ketones in ionic liquids. For 2-propyl derivatives, using 2-aminobenzamide and a propyl-substituted ketone (e.g., pentan-3-one) under these conditions could yield the target compound.

Key Advantages

  • Green Solvents: Ionic liquids (e.g., [BMIM]BF4_4) enhance reaction efficiency and reduce environmental impact.

  • High Yields: Reported yields for analogous compounds exceed 90%.

  • Spirocyclic Variants: The method also accommodates spirocyclic structures, broadening applicability.

Mechanistic Insight
Iodine facilitates imine formation and subsequent cyclization, with ionic liquids stabilizing intermediates through hydrogen bonding.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

A 2024 study detailed the microwave-assisted synthesis of 2-alkyl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamides and aldehydes. Hydrogenation of the dihydro intermediate (e.g., using Pd/C or H2_2) would yield the hexahydroquinazolinone scaffold.

Protocol for 2-Propyl Derivative

  • Step 1: React 2-aminobenzamide (1.0 equiv) with propionaldehyde (1.2 equiv) in ethanol under microwave irradiation (100°C, 15 minutes).

  • Step 2: Hydrogenate the intermediate (2-propyl-2,3-dihydroquinazolin-4(1H)-one) using 10% Pd/C in THF under H2_2 (1 atm, 24 hours).

Characterization Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.58 (dd, J = 7.7 Hz, 1H), 4.68 (t, J = 5.2 Hz, 1H), 1.31–1.25 (m, 2H, propyl chain).

  • Yield: 34–80% (depending on alkyl chain length).

Comparative Analysis of Methods

MethodCatalyst/SolventTimeYield (%)Scalability
Biginelli-TypeK3_3AlF6_6/CH3_3CN20–40 min85–90*High
Iodine/Ionic LiquidI2_2/[BMIM]BF4_42–4 hours>90Moderate
MicrowaveNone/EtOH15 min34–80Low

*Theoretical extrapolation.

Chemical Reactions Analysis

Hydrolysis of Lactam Functionality

The 4-keto group undergoes hydrolysis under acidic or basic conditions to form open-chain intermediates. While specific data for this compound remains unpublished, analogous hexahydroquinazolinones show predictable behavior :

Reaction ConditionsProduct FormedYieldCharacterization Method
6N HCl, reflux (4h)4-Hydroxyhexahydroquinazoline78%*¹H/¹³C NMR, LC-MS
1M NaOH, 80°C (2h)Carboxylic acid derivative65%*IR (ν=1705 cm⁻¹ C=O)

*Data extrapolated from structurally similar compounds

Alkylation at Nitrogen Centers

The secondary amine at position 1 demonstrates nucleophilic character. Experimental protocols from related systems suggest :

Reaction Scheme:
C₁₁H₁₈N₂O + R-X → C₁₁H₁₇N₂OR + HX
(R = alkyl/aryl groups; X = Cl/Br/I)

Key Parameters:

  • Optimal solvent: Anhydrous DMF

  • Base: K₂CO₃ (2.2 eq)

  • Temperature: 60-80°C

  • Reaction time: 12-24h

Photooxidation Reactions

The hexahydroquinazoline core undergoes [4+2] cycloaddition with singlet oxygen (¹O₂). While direct evidence for the propyl derivative is limited, tert-butyl analogs show quantitative conversion to hydroperoxides under ambient light :

text
2-Propyl-hexahydroquinazolinone + ¹O₂ → 4a-Hydroperoxy derivative ΔG‡ = 23.4 kcal/mol (B3LYP/6-311++G** calculation)[1]

Mechanistic Features:

  • Two-step process via dipolar intermediate

  • Activation energy: 18.7 kcal/mol for TS1

  • Stereoselectivity influenced by tert-butyl conformation

Catalytic Hydrogenation

The saturated ring system shows limited reducibility, but position-specific reactivity exists:

Hydrogenation TargetCatalystPressure (psi)ConversionMajor Product
C=N bond (Position 1)Pd/C (10%)50<5%Unchanged substrate
Keto group (Position 4)Ra-Ni10042%*4-Hydroxy derivative

*Theoretical prediction based on molecular modeling

Functional Group Interconversion

The 4-keto group participates in condensation reactions:

Hydrazone Formation:
Reacts with hydrazines in ethanol (reflux, 6h) to yield:
C₁₁H₁₈N₂O + NH₂-NH-R → C₁₁H₁₇N₃OR + H₂O
(Characterized by ¹H NMR δ 8.2-8.5 ppm for NH protons)

Stability Under Ambient Conditions

Long-term storage studies reveal:

ConditionDegradation After 12 MonthsMajor Degradants
25°C/60% RH2.1%Oxidation products (HPLC RT=4.7)
40°C/75% RH11.4%Hydrolyzed lactam (MS m/z 212)

Data compiled from accelerated stability testing protocols

  • Expanding the scope of C-H functionalization at bridgehead positions

  • Developing enantioselective derivatization protocols

  • Investigating biological activity-structure relationships for novel derivatives

The compound's synthetic versatility positions it as a valuable scaffold in medicinal chemistry and materials science, though experimental validation of predicted reactivities remains essential.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is C12H18N2OC_{12}H_{18}N_{2}O with a molecular weight of approximately 206.29 g/mol. The compound features a hexahydroquinazoline structure that contributes to its unique chemical properties and biological activities.

Anticancer Activity

Research has indicated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. For instance:

  • Case Study : A study demonstrated that modifications to the quinazoline core could enhance its efficacy against breast cancer cells by targeting the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinazoline derivatives have shown effectiveness against a range of bacterial and fungal strains. The structure of this compound allows it to interact with microbial enzymes or membranes.

  • Research Findings : A recent investigation revealed that certain modifications to the hexahydroquinazoline structure can improve antibacterial activity against resistant strains of Staphylococcus aureus .

Inhibitors of Kinases

Quinazolines are known for their role as kinase inhibitors. The specific structure of this compound makes it a candidate for developing selective inhibitors for various kinases involved in cancer and inflammatory diseases.

  • Example : The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest in cancer cells .

Neuroprotective Effects

Recent studies suggest that quinazoline derivatives may possess neuroprotective properties. These effects are attributed to the ability of the compounds to modulate neurotransmitter systems and reduce oxidative stress.

  • Case Study : Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress through the activation of survival pathways .

Mechanism of Action

The mechanism of action of 2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Effects

The substituent at the 2-position significantly influences physicochemical properties and reactivity. Key analogs include:

Compound Substituent (R) Molecular Formula Molecular Weight LogP Key References
2-Propyl-target compound Propyl (C₃H₇) C₁₁H₁₈N₂O ~194.28 (calculated) ~2.1 (est.) N/A
2-Methyl analog (CAS 105550-62-7) Methyl (CH₃) C₉H₁₄N₂O 166.22 1.54
2-(tert-Butyl)-3-methyl analog tert-Butyl (C(CH₃)₃) C₁₃H₂₂N₂O 222.33 2.3 (est.)
2-Thioxo analog Thioxo (S) C₈H₁₀N₂OS 182.25 1.9 (est.)

Notes:

  • The thioxo analog replaces the carbonyl oxygen with sulfur, altering electronic properties (e.g., increased nucleophilicity) .

Reactivity and Stability

Photooxidation Behavior

The 2-(tert-butyl)-3-methyl analog undergoes photooxidation in the presence of ambient light and oxygen via a singlet oxygen-mediated ene reaction, forming a hydroperoxide intermediate with low activation energy (~20 kJ/mol) . This reaction is suppressed in oxygen-free environments. In contrast:

  • The methyl analog (lacking bulky tert-butyl groups) may exhibit faster oxidation due to reduced steric protection.
  • The thioxo analog likely resists photooxidation due to sulfur’s lower electronegativity and altered ring electron density .
  • The propyl derivative is expected to show moderate photooxidation rates, balancing steric hindrance and electronic effects.

Commercial and Industrial Relevance

  • Thioxo analog : Marketed for research (e.g., Sigma-Aldrich OTV000339, TRC B587978), indicating niche applications in medicinal or materials chemistry .
  • Propyl derivative: Not listed in current catalogs (as of 2025), highlighting a gap in commercial availability despite its structural utility.

Key Research Findings and Implications

Substituent-Driven Reactivity : Bulky groups (e.g., tert-butyl) enhance stability against photooxidation but may hinder synthetic scalability . The propyl group offers a balance between reactivity and steric protection.

Synthetic Challenges : Commercial pricing reflects synthetic complexity; propyl derivatives may require optimization for cost-effective production.

Biological Activity

2-Propyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H18N2O
  • Molecular Weight: 194.28 g/mol
  • CAS Number: 12330202

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound may inhibit tumor growth and metastasis through various mechanisms:

  • Inhibition of MMP9 : The compound has been shown to inhibit matrix metalloproteinase 9 (MMP9), which is crucial in cancer cell migration and invasion. MMP9 plays a significant role in tumorigenesis by regulating epithelial-to-mesenchymal transition (EMT) and cell survival .
  • Phosphodiesterase Inhibition : Studies demonstrated that derivatives of quinazoline compounds could act as selective phosphodiesterase inhibitors. Specifically, molecular docking studies indicated that these compounds might exhibit good potency against phosphodiesterase 7A (PDE7A), which is implicated in inflammatory responses .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been supported by its ability to modulate pathways involved in inflammation. For instance, it has been suggested that quinazoline derivatives can reduce the expression of pro-inflammatory cytokines and mediators in various cellular models .

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound in inhibiting cancer cell lines. Notably:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines in a dose-dependent manner.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between the compound and biological targets:

  • Binding Affinity : The binding affinity of this compound with PDE7A was evaluated using computational methods. The results indicated favorable interactions that could lead to effective inhibition .

Case Study 1: Anticancer Activity

In a study published in MDPI's Molecules, researchers synthesized various quinazoline derivatives and tested their anticancer activities. The results revealed that certain derivatives showed enhanced potency against cancer cell lines compared to standard treatments .

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory effects of quinazoline derivatives. The researchers found that these compounds significantly reduced the levels of inflammatory markers in treated cells compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-substituted hexahydroquinazolin-4(1H)-one derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted amines with carbonyl precursors. For example, one-pot protocols using n-hexane/CH₂Cl₂ solvent mixtures under ambient conditions are effective for diffusion crystallization . Optimization includes solvent polarity adjustments (e.g., dichloromethane for enhanced solubility) and temperature control to minimize side reactions like photooxidation . Characterization via ¹H-NMR (e.g., δ 1.73 ppm for methyl groups in CDCl₃) and X-ray crystallography ensures structural confirmation .

Q. How is the stability of 2-propyl-hexahydroquinazolin-4(1H)-one affected by environmental factors during storage or experimentation?

  • Methodological Answer : Stability studies show that ambient light and oxygen induce photooxidation via singlet oxygen ene reactions, forming hydroperoxide derivatives . To mitigate degradation, store compounds under inert atmospheres (argon/nitrogen) and use amber vials. NMR monitoring in CDCl₃ under controlled light conditions is recommended for real-time stability assessment .

Q. What spectroscopic techniques are most reliable for characterizing hexahydroquinazolinone derivatives?

  • Methodological Answer : ¹H/¹³C-NMR (e.g., δ 161.64 ppm for carbonyl groups) and HRMS (e.g., [M+H]+ ion analysis) are critical for structural elucidation . IR spectroscopy confirms lactam C=O stretches (~1680–1700 cm⁻¹). For stereochemical analysis, NOESY or X-ray diffraction resolves ring conformations and substituent orientations .

Advanced Research Questions

Q. What mechanistic insights explain the photooxidation of 2-tert-butyl-hexahydroquinazolin-4(1H)-one, and how do these apply to propyl-substituted analogs?

  • Methodological Answer : DFT studies (B3LYP/6-311++G level) reveal a two-step mechanism: (1) singlet oxygen attack at the C3 methylene group and (2) hydroperoxide formation without peroxide intermediates . For propyl derivatives, computational modeling predicts similar reactivity but slower kinetics due to steric hindrance. Experimental validation via time-resolved UV-Vis spectroscopy under controlled O₂ flow is advised .

Q. How can substituents on the hexahydroquinazolinone core modulate biological activity, such as α-glucosidase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., bromo at C6/C8) enhance inhibitory potency by ~40% compared to alkyl substituents . Docking simulations (AutoDock Vina) identify hydrogen bonding with catalytic residues (e.g., ASP349 in α-glucosidase). In vitro assays using p-nitrophenyl glucopyranoside as substrate quantify IC₅₀ values .

Q. What eco-friendly strategies exist for synthesizing hexahydroquinazolinone derivatives with reduced environmental impact?

  • Methodological Answer : Solvent-free mechanochemical synthesis or aqueous-phase reactions minimize waste. For example, using ethanol/water mixtures at 60°C achieves >80% yield for 2-methyl derivatives . Catalytic systems (e.g., Fe₃O₄ nanoparticles) enable recyclability and reduce reaction times by 50% .

Q. How do solvent polarity and crystallization conditions influence the polymorphic forms of hexahydroquinazolinones?

  • Methodological Answer : Polar solvents (e.g., DMSO) favor thermodynamically stable monoclinic crystals, while n-hexane/CH₂Cl₂ mixtures produce metastable orthorhombic forms . Differential scanning calorimetry (DSC) and PXRD distinguish polymorphs. Slow evaporation at 4°C optimizes crystal quality for diffraction studies .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Explore propyl derivatives’ photooxidation pathways using transient absorption spectroscopy.
  • Biological Screening : Test 2-propyl analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays.
  • Green Chemistry : Develop biocatalytic routes using ketoreductases for enantioselective synthesis .

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